molecular formula C15H16N2O3 B12571124 propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate CAS No. 191979-07-4

propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate

Cat. No.: B12571124
CAS No.: 191979-07-4
M. Wt: 272.30 g/mol
InChI Key: SPTOFVPFYUKDRE-UHFFFAOYSA-N
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Description

Propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate is a chemical compound with the molecular formula C15H16N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate typically involves the reaction of 2-cyano-6-methoxyquinoline with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline derivatives with different alkoxy or aryloxy groups.

Scientific Research Applications

Propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes and leading to cell death. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-6-methoxyquinoline: A precursor in the synthesis of propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate.

    Propyl 2-cyanoquinoline-1-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    6-Methoxyquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the cyano group.

Uniqueness

This compound is unique due to the presence of both the cyano and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

191979-07-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

propyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-8-20-15(18)17-12(10-16)5-4-11-9-13(19-2)6-7-14(11)17/h4-7,9,12H,3,8H2,1-2H3

InChI Key

SPTOFVPFYUKDRE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N

Origin of Product

United States

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